Cas no 104599-36-2 (3,5-Dibromo-4-nitro-1H-pyrazole)
3,5-Dibromo-4-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dibromo-4-nitro-1H-pyrazole
- 3,5-Dibromo-4-nitropyrazole
- 3,5-Dibromo-4-Nitro-1H-Pyrazole 3,5-Dibromo-4-Nitro-1H-Pyrazole
- 1H-Pyrazole,3,5-dibromo-4-nitro-
- 1H-Pyrazole, 3,5-dibromo-4-nitro-
- dibromonitropyrazole
- KSC503C5N
- HUEFSFAVCVCTAX-UHFFFAOYSA-N
- SBB054447
- RP15142
- AB0034548
- ST2417266
- X8720
- DTXSID90547292
- SY104241
- 3 pound not5-Dibromo-4-nitro-1H-pyrazole
- SCHEMBL1026841
- A1921
- J-511264
- EN300-196356
- AKOS005073758
- FT-0681240
- 104599-36-2
- NB-0819
- MFCD09972275
- AMY33280
- CS-W006255
-
- MDL: MFCD09972275
- Inchi: 1S/C3HBr2N3O2/c4-2-1(8(9)10)3(5)7-6-2/h(H,6,7)
- InChI Key: HUEFSFAVCVCTAX-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=NN1)Br)[N+](=O)[O-]
Computed Properties
- Exact Mass: 268.84400
- Monoisotopic Mass: 268.84355 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 74.5
- Molecular Weight: 270.87
Experimental Properties
- Color/Form: No data available
- Density: 2.6±0.1 g/cm3
- Melting Point: 168-170°
- Boiling Point: 328.5±37.0 °C at 760 mmHg
- Flash Point: 152.4±26.5 °C
- Refractive Index: 1.701
- PSA: 74.50000
- LogP: 2.36610
3,5-Dibromo-4-nitro-1H-pyrazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
3,5-Dibromo-4-nitro-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,5-Dibromo-4-nitro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 067388-1g |
3,5-Dibromo-4-nitro-1H-pyrazole |
104599-36-2 | 97% | 1g |
£21.00 | 2022-03-01 | |
| Fluorochem | 067388-5g |
3,5-Dibromo-4-nitro-1H-pyrazole |
104599-36-2 | 97% | 5g |
£79.00 | 2022-03-01 | |
| Fluorochem | 067388-10g |
3,5-Dibromo-4-nitro-1H-pyrazole |
104599-36-2 | 97% | 10g |
£148.00 | 2022-03-01 | |
| ChemScence | CS-W006255-5g |
3,5-Dibromo-4-nitro-1H-pyrazole |
104599-36-2 | 99.97% | 5g |
$92.0 | 2022-04-28 | |
| ChemScence | CS-W006255-10g |
3,5-Dibromo-4-nitro-1H-pyrazole |
104599-36-2 | 99.97% | 10g |
$172.0 | 2022-04-28 | |
| ChemScence | CS-W006255-25g |
3,5-Dibromo-4-nitro-1H-pyrazole |
104599-36-2 | 99.97% | 25g |
$378.0 | 2022-04-28 | |
| Chemenu | CM188791-5g |
3,5-Dibromo-4-nitro-1H-pyrazole |
104599-36-2 | 95+% | 5g |
$111 | 2021-08-05 | |
| Chemenu | CM188791-10g |
3,5-Dibromo-4-nitro-1H-pyrazole |
104599-36-2 | 95+% | 10g |
$212 | 2021-08-05 | |
| TRC | D426223-10mg |
3,5-Dibromo-4-nitro-1H-pyrazole |
104599-36-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D426223-50mg |
3,5-Dibromo-4-nitro-1H-pyrazole |
104599-36-2 | 50mg |
$ 65.00 | 2022-06-05 |
3,5-Dibromo-4-nitro-1H-pyrazole Suppliers
3,5-Dibromo-4-nitro-1H-pyrazole Related Literature
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Additional information on 3,5-Dibromo-4-nitro-1H-pyrazole
3,5-Dibromo-4-nitro-1H-pyrazole (CAS No. 104599-36-2): A Versatile Heterocyclic Compound for Advanced Applications
3,5-Dibromo-4-nitro-1H-pyrazole (CAS No. 104599-36-2) is a halogenated nitro-substituted pyrazole derivative that has gained significant attention in recent years due to its unique chemical properties and diverse applications. As a member of the heterocyclic compounds family, this compound exhibits remarkable stability and reactivity, making it valuable for various industrial and research purposes.
The molecular structure of 3,5-dibromo-4-nitropyrazole features two bromine atoms at positions 3 and 5, along with a nitro group at position 4 of the pyrazole ring. This specific substitution pattern contributes to its distinctive electronic properties and makes it an excellent building block for more complex molecular architectures. Researchers are particularly interested in its potential as an intermediate for pharmaceutical synthesis and agrochemical development.
Recent studies have explored the use of 3,5-Dibromo-4-nitro-1H-pyrazole in the development of novel antimicrobial agents, addressing the growing global concern about antibiotic resistance. Its structural features allow for effective modification to create compounds with enhanced biological activity. The presence of both bromine and nitro groups provides multiple sites for further chemical transformations, enabling the creation of diverse derivative compounds.
In material science, 3,5-dibromo-4-nitropyrazole derivatives have shown promise in the development of advanced functional materials. Their ability to form stable complexes with various metals makes them suitable for applications in coordination chemistry and catalysis. The compound's thermal stability and electronic properties are being investigated for potential use in organic electronics and energy storage systems.
The synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole typically involves the bromination of 4-nitropyrazole under controlled conditions. Recent advancements in green chemistry approaches have focused on optimizing this process to reduce environmental impact while maintaining high yields. Researchers are particularly interested in developing more sustainable methods for producing this valuable intermediate.
Analytical characterization of 3,5-dibromo-4-nitropyrazole is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help confirm the compound's purity and structural integrity, which are crucial for its various applications. The compound's solubility profile in different organic solvents has been extensively studied to facilitate its use in various chemical processes.
From a commercial perspective, the demand for 3,5-Dibromo-4-nitro-1H-pyrazole has been steadily increasing, particularly in the pharmaceutical and specialty chemicals sectors. Manufacturers are focusing on scaling up production while maintaining strict quality control standards. The compound's shelf life and storage conditions have been optimized to ensure consistent performance in end-use applications.
Recent patent literature reveals growing interest in 3,5-dibromo-4-nitropyrazole derivatives for various innovative applications. Several patents have been filed covering its use in crop protection formulations and medicinal chemistry. The compound's versatility continues to attract attention from researchers across multiple disciplines, leading to new discoveries and applications.
Safety considerations for handling 3,5-Dibromo-4-nitro-1H-pyrazole follow standard laboratory protocols for handling organic compounds. Proper personal protective equipment and ventilation are recommended when working with this material. The compound's stability under various conditions has been well-documented, providing clear guidelines for its safe use in research and industrial settings.
Future research directions for 3,5-dibromo-4-nitropyrazole include exploring its potential in supramolecular chemistry and materials science. The compound's ability to participate in various non-covalent interactions makes it an interesting candidate for designing functional molecular assemblies. Additionally, its electronic properties are being investigated for potential applications in organic semiconductors and photovoltaic materials.
The global market for pyrazole derivatives like 3,5-Dibromo-4-nitro-1H-pyrazole is expected to grow significantly in the coming years, driven by increasing demand from the pharmaceutical and agrochemical industries. Manufacturers are investing in research to develop more efficient synthetic routes and to explore new applications for this versatile compound.
In academic circles, 3,5-dibromo-4-nitropyrazole has become a popular subject for graduate-level research projects in organic and medicinal chemistry. Its well-defined reactivity patterns make it an excellent model compound for studying heterocyclic chemistry principles and structure-activity relationships. Several recent publications have highlighted novel synthetic methodologies using this compound as a key intermediate.
Environmental considerations regarding 3,5-Dibromo-4-nitro-1H-pyrazole have led to increased research into its biodegradation pathways and ecological impact. While the compound demonstrates good stability under normal conditions, studies are ongoing to understand its environmental fate and to develop appropriate handling and disposal protocols.
The compound's crystalline form of 3,5-dibromo-4-nitropyrazole has been characterized in detail, revealing interesting packing arrangements in the solid state. These structural insights are valuable for understanding its physical properties and for designing new materials based on this molecular scaffold.
As research continues, 3,5-Dibromo-4-nitro-1H-pyrazole (CAS No. 104599-36-2) remains at the forefront of heterocyclic chemistry innovation. Its unique combination of properties ensures its continued relevance across multiple scientific disciplines, from fundamental research to industrial applications. The compound serves as a testament to the importance of pyrazole chemistry in modern science and technology.
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